molecular formula C6H6Br2N2 B2924535 3,6-Dibromo-4,5-dimethylpyridazine CAS No. 2361317-64-6

3,6-Dibromo-4,5-dimethylpyridazine

Cat. No.: B2924535
CAS No.: 2361317-64-6
M. Wt: 265.936
InChI Key: WIKPFEXRGBZCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-4,5-dimethylpyridazine is a chemical compound . It is a diazaaromatic compound . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . It was prepared via the reaction of 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine with sodium methoxide in THF by heating at reflux for four hours .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H6Br2N2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3 . The molecular weight of this compound is 265.94 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 265.94 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Biological Activity Exploration

  • Novel Pyrimidine and Triazole Derivatives : A study by Bhalgat et al. (2014) focused on the synthesis of novel dihydropyrimidinecarbonitrile and its derivatives, including dimethylated adducts and hydrazine derivatives, leading to the creation of triazole fused derivatives. These compounds were investigated for their antioxidant and anti-inflammatory activities, with some showing potent effects. This highlights the role of 3,6-Dibromo-4,5-dimethylpyridazine in the synthesis of compounds with potential therapeutic applications (Bhalgat, Ali, Ramesh, & Ramu, 2014).

  • Microwave-assisted Synthesis : Hoogenboom, Moore, and Schubert (2006) described the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines, demonstrating their utility in forming metal complexes with copper(I) or silver(I) ions. This process showcases the efficient synthesis of pyridazines under microwave conditions, offering an alternative route for creating substances with potential coordination chemistry applications (Hoogenboom, Moore, & Schubert, 2006).

  • Antiprotozoal Activity : Kamiński et al. (2006) synthesized 4,5-dichloro- and 4,5-dibromopyridazin-3-ones and -3,6-diones with polyfluoro substituents using a microwave-assisted method. These compounds were tested for antibacterial, antiviral, and antiprotozoal activities, highlighting the potential of this compound derivatives in developing new antiprotozoal agents (Kamiński, Moo-Puc, Cedillo-Rivera, & Kazimierczuk, 2006).

Safety and Hazards

The safety information for 3,6-dibromo-4,5-dimethylpyridazine indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3,6-dibromo-4,5-dimethylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKPFEXRGBZCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.